![molecular formula C12H14O2 B3072922 3-(2,3-dihydro-1H-inden-5-yloxy)propanal CAS No. 1017128-53-8](/img/structure/B3072922.png)
3-(2,3-dihydro-1H-inden-5-yloxy)propanal
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Description
Scientific Research Applications
Spectroscopic and Diffractometric Study in Pharmaceuticals
A study by Vogt et al. (2013) examined polymorphic forms of a compound related to 3-(2,3-dihydro-1H-inden-5-yloxy)propanal, highlighting challenges in analytical and physical characterization techniques in pharmaceutical research. This research utilized spectroscopic and diffractometric methods, contributing to the understanding of polymorphism in pharmaceutical compounds (Vogt et al., 2013).
Nickel-Catalyzed Intramolecular Hydroacylation
Yang et al. (2012) developed an efficient synthetic method for creating 2,3-dihydro-1H-inden-1-one derivatives through a Ni-catalyzed intramolecular hydroacylation process. This method demonstrated the versatility of this chemical structure in synthesizing various derivatives, opening new pathways in organic chemistry (Yang et al., 2012).
Synthesis and Evaluation of Derivatives as Dopamine Receptors Ligands
Claudi et al. (1996) synthesized and evaluated enantiomeric pairs of 2,3-dihydro-1H-indene derivatives, focusing on their affinity for dopamine D1 and D2 receptors. This study indicated the potential application of these compounds in neuroscience and pharmacology, particularly in understanding dopamine receptor interactions (Claudi et al., 1996).
Spectroscopic Analysis and Molecular Docking in Bioactive Molecules
Viji et al. (2020) conducted a comprehensive characterization of a molecule structurally related to 3-(2,3-dihydro-1H-inden-5-yloxy)propanal using various spectroscopic methods and molecular docking. This research provided insights into the molecule's stability, reactivity, and potential biological applications (Viji et al., 2020).
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-7-2-8-14-12-6-5-10-3-1-4-11(10)9-12/h5-7,9H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHZFGRXLYEVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-inden-5-yloxy)propanal |
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